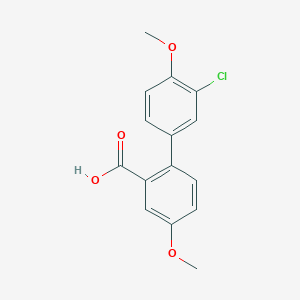
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95% (5-(2,4-DMPFBA), 95%) is a fluorinated organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is often used as a starting material for organic synthesis. It is also known for its unique properties such as its low toxicity, high solubility, and low melting point. This makes it a useful compound for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
5-(2,4-DMPFBA), 95% has a number of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, it has been used as a starting material in the synthesis of a number of fluorinated compounds, including fluorinated steroids and fluorinated peptides.
Mecanismo De Acción
The mechanism of action of 5-(2,4-DMPFBA), 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can increase the reactivity of the aromatic ring and thus facilitate the acylation reaction. It is also believed to act as a nucleophile, which can promote the formation of new bonds between the aromatic ring and the acylating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPFBA), 95% are not well understood. However, it is believed to have low toxicity and is not believed to have any serious adverse effects. It is also believed to be rapidly metabolized in the body and does not accumulate in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2,4-DMPFBA), 95% has a number of advantages in laboratory experiments. It is a relatively inexpensive and widely available compound, and its low toxicity and low melting point make it an ideal starting material for organic synthesis. In addition, its high solubility makes it easy to work with in a variety of solvents. However, its low reactivity can make it difficult to use in some reactions, and it can be difficult to control the reaction conditions.
Direcciones Futuras
The use of 5-(2,4-DMPFBA), 95% in scientific research has a number of potential future directions. It could be used in the synthesis of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. It could also be used as a starting material in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, its unique properties could be used to develop new materials and polymers with improved properties. Finally, its low toxicity and low melting point could be used to develop new methods for controlling reaction conditions in laboratory experiments.
Métodos De Síntesis
5-(2,4-DMPFBA), 95% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acylating agent, such as an acid chloride, is reacted with an aromatic compound, such as anisole, to yield an acylated product. The reaction is catalyzed by an acid, such as aluminum chloride or boron trifluoride. The reaction proceeds in a cyclic manner, with the acylating agent being replaced by the aromatic compound and the resulting acylated product being replaced by the acylating agent. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in as little as two hours.
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)9-3-6-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYYNHZDRAMARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681267 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179664-08-4 |
Source


|
| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














